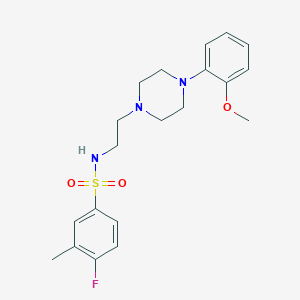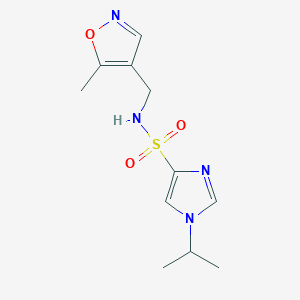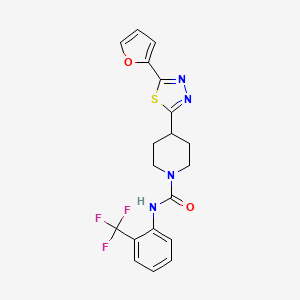
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.43. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research on azole derivatives, including compounds structurally related to 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, has demonstrated antimicrobial activities. For example, the synthesis and evaluation of azole derivatives starting from furan-2-carbohydrazide have shown activity against microorganisms. These compounds were characterized by various spectroscopic methods and displayed promising antimicrobial properties against tested bacteria and fungi (Başoğlu et al., 2013).
Neuroinflammation Imaging
A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), closely related to the chemical structure , has been developed for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This compound shows potential for studying neuroinflammatory conditions, including traumatic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's (Horti et al., 2019).
Neurodegenerative Disease Research
The development of radioligands for PET imaging of CSF1R highlights the role of neuroinflammation in neurodegenerative diseases. A study on 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) for PET imaging of CSF1R demonstrated its potential for imaging neuroinflammation, an emerging target in neurodegenerative disease research (Lee et al., 2022).
Spectroscopic Study of Organic Ligands
Furan ring-containing organic ligands, such as ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and analyzed for their antimicrobial activity and chelating properties. These studies provide insights into the potential applications of such compounds in medicinal chemistry and materials science (Patel, 2020).
Adenosine A2A Receptor Inverse Agonists
Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, including those with furan-2-yl groups, have been explored as potent and selective human A2A adenosine receptor (AR) antagonists/inverse agonists. These compounds hold promise for treating neurodegenerative disorders and are a testament to the therapeutic potential of furan-2-yl compounds in neuroscience (Varano et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that many heterocyclic compounds, including imidazole derivatives, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Many heterocyclic compounds, including imidazole derivatives, are known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the biological activity of many heterocyclic compounds, including imidazole derivatives, can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXBRXWAZPCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

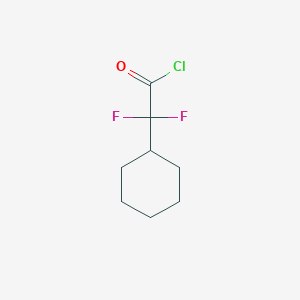
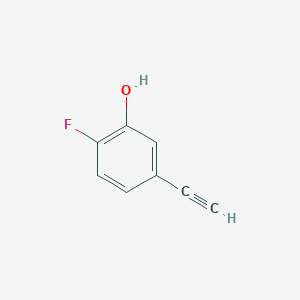
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)

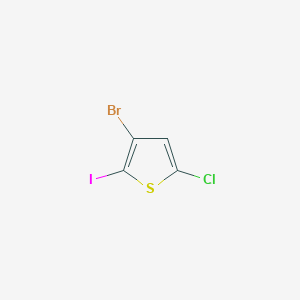

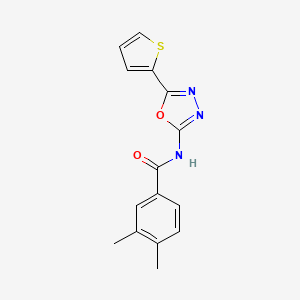
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)

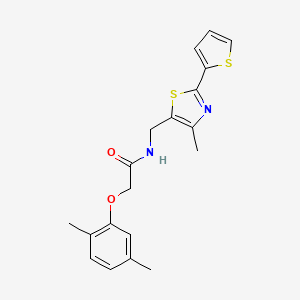

![N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2772478.png)
